molecular formula C10H8S3 B5595535 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 18648-91-4

5-methyl-4-phenyl-3H-1,2-dithiole-3-thione

Cat. No.: B5595535
CAS No.: 18648-91-4
M. Wt: 224.4 g/mol
InChI Key: DATSIWHAJPBMLE-UHFFFAOYSA-N
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Description

5-methyl-4-phenyl-3H-1,2-dithiole-3-thione is a chemical compound from the 3H-1,2-dithiole-3-thione class, offered for research purposes exclusively. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the development of hydrogen sulfide (H2S)-releasing therapeutics . H2S is an important gaseous signaling molecule involved in various physiological processes. Similar dithiolethiones have been studied for their ability to modulate oxidative stress by activating the Nrf2 pathway, a key regulator of cellular antioxidant defense systems . Research on analogous structures indicates potential applications in neuroprotection, with studies showing cytoprotective effects against oxidative damage in cellular models . Furthermore, derivatives of this chemical class have been investigated for their choleretic properties (stimulating bile secretion) and hepatoprotective effects, which may support liver health and function . The core dithiolethione structure is also a subject of interest in synthetic chemistry, where researchers develop novel methods for its construction, such as copper-catalyzed tandem annulation reactions . This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use. Researchers should refer to the specific Certificate of Analysis for data on the identity and purity of the material supplied.

Properties

IUPAC Name

5-methyl-4-phenyldithiole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATSIWHAJPBMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)SS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876228
Record name 4-Phenyl-5-methyl-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18648-91-4
Record name 4-Phenyl-5-methyl-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Organic Chemistry and Reactivity of 5 Methyl 4 Phenyl 3h 1,2 Dithiole 3 Thione

Ring-Preserving Reactions at the Thiocarbonyl Group

The exocyclic thiocarbonyl group (C=S) is a primary site for electrophilic attack, allowing for a range of reactions that leave the 1,2-dithiole (B8566573) ring system intact. The sulfur atom of this group can act as a nucleophile, reacting with various electrophiles.

For instance, reactions with alkyl halides typically occur at the exocyclic sulfur atom, leading to S-alkylated products. This S-alkylation proceeds via a standard SN2 mechanism. The reactivity with acyl halides is more complex, often involving competition between kinetic and thermodynamic control. The initial attack may occur at the sulfur atom (the softer nucleophilic center) to form a kinetically favored S-acyl derivative. However, this product can undergo rearrangement through a transacylation reaction to yield the more thermodynamically stable N-acyl derivative, a phenomenon observed in related thioamide systems.

Nucleophilic and Electrophilic Reactivity Profiles of the Chemical Compound

The reactivity of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione is defined by several electrophilic and nucleophilic centers, which dictate its reaction pathways.

Electrophilic Centers : The primary electrophilic centers are the carbon atoms of the ring. The C-5 position is particularly susceptible to nucleophilic attack. This is a key step that often initiates ring-opening and subsequent transformation into new heterocyclic structures. The carbon atom of the thiocarbonyl group (C-3) also serves as an electrophilic site for nucleophiles.

Nucleophilic Center : The most significant nucleophilic center is the exocyclic sulfur atom of the thiocarbonyl group, as discussed in the ring-preserving reactions. Its reaction with electrophiles is a fundamental aspect of the compound's chemistry.

Research has shown that for the closely related 4-phenyl-1,2-dithiole-3-thione, the initial stage of many ring transformation reactions involves the deprotonation of an attacking reagent, followed by a nucleophilic attack at the C-5 position of the dithiole ring. This attack leads to the opening of the disulfide (S-S) bond, forming a key intermediate for further reactions.

Ring Transformation Reactions and Derivatization Pathways

One of the most synthetically useful aspects of 1,2-dithiole-3-thione chemistry is the ability of the ring to undergo transformations, providing pathways to novel and complex heterocyclic systems. These reactions are often initiated by nucleophilic attack, leading to a ring-opening/ring-closure cascade.

1,3-Dipolar cycloadditions are powerful, concerted reactions that form five-membered rings from a 1,3-dipole and a dipolarophile. mdpi.com The 1,2-dithiole-3-thione system can participate in such reactions, typically with the C=S double bond of the thiocarbonyl group acting as the dipolarophile.

A notable example is the reaction of 1,2-dithiole-3-thiones with nitrilimines, which are common 1,3-dipoles. This reaction proceeds as a 1,3-dipolar cycloaddition at the exocyclic thiocarbonyl group. mdpi.com The initial cycloaddition is followed by a spontaneous opening of the dithiole ring, sulfur atom extrusion, and the formation of a new 1,3,4-thiadiazole (B1197879) ring system. mdpi.com

Reactions with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can be more complex. For 5-methyl-3H-1,2-dithiole-3-thione, refluxing with two equivalents of DMAD does not yield the expected 1:1 adduct but instead results in a 1:2 adduct, a thiopyrane derivative, in significant yield. mdpi.com This suggests a more intricate pathway than a simple cycloaddition, possibly involving an intermediate that reacts with a second molecule of the alkyne. mdpi.com

A key transformation pathway for this compound and its analogs involves the replacement of one or more sulfur atoms from the dithiole ring with carbon or other heteroatoms. This allows for the synthesis of diverse heterocyclic structures.

These reactions are typically initiated by a nucleophilic attack at the C-5 position of the dithiole ring, which induces the cleavage of the S-S bond. The resulting open-chain intermediate can then undergo intramolecular cyclization, expelling a sulfur-containing fragment to form a new ring. For example, the reaction of 4-phenyl-1,2-dithiole-3-thione with certain nitriles containing a reactive methylene (B1212753) group results in the replacement of a sulfur atom with a C-C bond, incorporating atoms from the nitrile into a new thiopyran ring. oup.com

Active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) are particularly effective nucleophiles for inducing ring transformations in the 1,2-dithiole-3-thione system.

In the presence of a base like triethylamine (B128534) or piperidine (B6355638), these nucleophiles attack the C-5 position of the dithiole ring. oup.comdntb.gov.ua This initial attack leads to a ring-opening-ring-closure sequence, ultimately forming fused or isolated thiine (thiopyran) derivatives. oup.com For instance, the reaction of 4-phenyl-1,2-dithiole-3-thione with α,β-unsaturated nitriles in the presence of piperidine yields 2-thioxo-thiopyran derivatives. dntb.gov.ua The proposed mechanism involves nucleophilic attack at C-5, ring opening to an intermediate that loses an arylthione moiety, and subsequent cyclization to the final product. dntb.gov.ua

The table below summarizes representative reactions of 4-phenyl-1,2-dithiole-3-thione, a close analog of the title compound, with active methylene compounds.

ReagentBase/CatalystProduct TypeCitation
2-Cyanomethyl-benzothiazoleTriethylamineImino-2H-thiopyran-2-thione oup.com
2-Cyanomethyl-benzimidazoleTriethylamineImino-2H-thiopyran-2-thione oup.com
α,β-Unsaturated Nitriles (e.g., γ-arylacrylonitrile)Piperidine2-Thioxo-thiopyran dntb.gov.ua

Redox Chemistry and Electron Transfer Mechanisms of the Chemical Compound

The redox behavior of 1,2-dithiole-3-thiones is integral to their chemical and biological activity. The sulfur-rich nature of the molecule allows it to participate in various electron transfer processes, acting as both an electron donor and acceptor under different conditions.

Oxidation : Oxidation of 1,2-dithiole-3-thiones can lead to different products depending on the oxidant used. Stronger oxidizing agents can convert the exocyclic thiocarbonyl group into a carbonyl group, yielding the corresponding 1,2-dithiol-3-one. researchgate.net This transformation is significant as both the thione and one forms exhibit distinct biological activities. researchgate.net Milder oxidation, for example with m-chloroperoxybenzoic acid (MCPBA) or sodium periodate (B1199274) (NaIO₄), can selectively oxidize the exocyclic sulfur to give a sulfine (B13751562) (a thione-S-oxide) as a stable product. oup.com

Reduction and Radical Scavenging : The compound and its derivatives have been studied for their antioxidant properties. Cyclic voltammetry and spectroscopic assays on related dithiole-thiones demonstrate their ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). tandfonline.com This activity is attributed to their ability to donate an electron or hydrogen atom to neutralize the radical species. The EC₅₀ values, which measure the concentration required to scavenge 50% of the radicals, indicate potent antioxidant capabilities for this class of compounds. tandfonline.com The mechanism of action is believed to involve electron transfer from the dithiole-thione to the radical, a process central to their role as antioxidants. tandfonline.com Furthermore, some dithiole-thiones have been shown to interact directly with cellular thiols and can induce a wide array of antioxidant and anti-inflammatory genes, often through redox-sensitive signaling pathways. nih.gov

Cathodic and Anodic Behavior Analysis

The electrochemical properties of 1,2-dithiole-3-thiones have been a subject of interest due to their potential applications in creating organic electronic conductors. researchgate.net The cathodic (reduction) and anodic (oxidation) behaviors are complex and are influenced by the solvent, the supporting electrolyte, and the specific substituents on the dithiolethione ring.

The reduction of 1,2-dithiole-3-thiones typically occurs at the exocyclic thiocarbonyl group. Studies on related compounds show that the reduction process can involve the formation of a radical anion, which may undergo further reactions such as dimerization. The specific reduction potentials are sensitive to the molecular structure.

Detailed electrochemical data for various dithiolethiones provide insight into these processes. For instance, cyclic voltammetry studies reveal the potentials at which oxidation and reduction occur and the reversibility of these processes.

Interactive Table: Electrochemical Data for Selected Dithiole Derivatives

CompoundProcessPotential (V vs. ref)TechniqueNotes
Ferrocenyl-1,2-dithioleOxidation+0.45 to +0.70CV, DPVOxidation of ferrocenyl group, influenced by dithiole substituent. mdpi.comresearchgate.net
5-phenyl-1,2,4-triazole-3-thiolOxidation+0.45 & +0.65CVTwo pH-dependent oxidation peaks observed. researchgate.net
5-benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiolOxidation+0.65 to +0.70CV, DPVIrreversible oxidation attributed to dimerization. researchgate.net

CV: Cyclic Voltammetry, DPV: Differential Pulse Voltammetry. Potentials are illustrative and depend on experimental conditions.

Influence of Substituents on Electrochemical Properties

Substituents on the 4- and 5-positions of the 3H-1,2-dithiole-3-thione ring have a significant impact on the compound's electrochemical properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the heterocyclic ring, thereby affecting its oxidation and reduction potentials.

Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density on the dithiolethione system. nih.gov This makes the compound easier to oxidize (lowers the oxidation potential) and harder to reduce (makes the reduction potential more negative). Conversely, electron-withdrawing groups (EWGs), like cyano (-CN) or nitro (-NO₂) groups, decrease the electron density of the ring. nih.gov This makes the molecule more difficult to oxidize (raises the oxidation potential) and easier to reduce (makes the reduction potential less negative).

A study on ferrocenyl-1,2-dithiole compounds demonstrated that the nature of the substituent on the dithiole ring directly influences the oxidation potential of the remote ferrocene (B1249389) unit, highlighting the effective electronic communication through the dithiolethione framework. mdpi.com Similarly, studies on other heterocyclic systems show that substituents can shift reduction potentials by hundreds of millivolts, a significant effect that allows for the fine-tuning of the molecule's redox properties for specific applications. mdpi.com

Interactive Table: Effect of Substituents on Redox Potentials

Substituent TypePositionEffect on Oxidation PotentialEffect on Reduction PotentialExample
Electron-Donating (e.g., -CH₃, -OCH₃)4- or 5-Decreases (easier to oxidize)Becomes more negative (harder to reduce)This compound
Electron-Withdrawing (e.g., -CF₃, -Cl)4- or 5-Increases (harder to oxidize)Becomes less negative (easier to reduce)5-(trifluoromethyl)-3H-1,2-dithiole-3-thione

Metal-Mediated Reactions and Coordination Chemistry

The sulfur atoms in this compound provide rich coordination chemistry, allowing the molecule to act as a ligand for various transition metals. researchgate.net The reactions can either preserve the dithiolethione ring or lead to its transformation.

Ligand Properties of the Thiocarbonyl Group

The exocyclic sulfur atom of the thiocarbonyl group (C=S) is the most common site for coordination to metal centers. mdpi.com This sulfur atom acts as a soft Lewis base and readily binds to soft metal ions. The coordination typically occurs without altering the 1,2-dithiole-3-thione ring structure.

For instance, 1,2-dithiole-3-thiones can react with metal carbonyl complexes, such as chromium pentacarbonyl, to form stable complexes where the thiocarbonyl sulfur is coordinated to the metal center. researchgate.net This coordination significantly alters the electronic properties of the dithiolethione, which can be observed through changes in its UV-Vis absorption spectrum. researchgate.net In some triazole-thione complexes, coordination via the sulfur atom is confirmed by changes in the infrared spectra. researchgate.netnih.gov

Formation of Metalladithiolene Rings

A more complex reaction involves the cleavage of the S-S bond within the 1,2-dithiole ring and the extrusion of the exocyclic thiocarbonyl sulfur, followed by coordination to a metal center. This process leads to the formation of a five-membered metallacycle known as a metalladithiolene ring. These reactions are important for the synthesis of dithiolene complexes, which have applications in materials science and catalysis.

The reaction often occurs with low-valent metal complexes that can insert into the S-S bond. For example, reaction with Fischer carbene complexes can lead to the formation of dithiafulvene derivatives via intermediates that involve the opening of the dithiole ring. uzh.ch These transformations showcase the versatility of the 1,2-dithiole-3-thione scaffold in organometallic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, these analyses would be crucial for confirming the presence of key structural motifs.

Expected Vibrational Modes:

C=S (Thione): A strong absorption band characteristic of the thione group would be expected.

S-S (Dithiole): A weaker absorption corresponding to the disulfide bond within the dithiole ring.

C=C (Aromatic and Dithiole): Stretching vibrations from the phenyl ring and the C=C bond of the dithiole ring.

C-H (Aromatic and Methyl): Stretching and bending vibrations for the hydrogens on the phenyl ring and the methyl group.

C-S Stretching: Vibrations associated with the carbon-sulfur single bonds.

Currently, specific IR and Raman spectral data for this compound are not available in the reviewed literature.

Electronic Spectroscopy for Electronic Transitions (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The phenyl group and the dithiole-thione ring in the target compound constitute a chromophore that would exhibit characteristic absorption bands.

Expected Electronic Transitions:

π → π* transitions: Associated with the conjugated system of the phenyl ring and the dithiole-thione moiety.

n → π* transitions: Involving the non-bonding electrons on the sulfur atoms.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a valuable tool for understanding the interaction between a solute and solvent molecules. By measuring the UV-Vis spectra of this compound in a range of solvents with varying polarities, one could elucidate the nature of its ground and excited states. A red shift (bathochromism) or blue shift (hypsochromism) of the absorption maxima would indicate changes in the energy gap between these states due to solvent effects.

Detailed studies on the solvatochromic behavior of this specific compound are not currently documented in accessible scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the aromatic protons of the phenyl group and a singlet for the methyl group protons.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including those in the phenyl ring, the methyl group, and the dithiole-thione ring. The chemical shifts would be indicative of the electronic environment of each carbon.

2D-NMR (e.g., COSY, HSQC, HMBC): These experiments would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Despite the critical importance of this data, specific ¹H and ¹³C NMR assignments and 2D-NMR correlation data for this compound have not been found in the public domain.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (ppm) Assignment
Data not availablePhenyl-H
Data not availableMethyl-H

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination (HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₈S₃).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would separate the compound from any impurities and provide its mass spectrum. Analysis of the fragmentation pattern would help to confirm the structure by identifying characteristic fragment ions resulting from the cleavage of the molecule.

A search for mass spectrometric data for this compound did not yield any specific results regarding its molecular ion peak or fragmentation pathways.

Hypothetical HRMS Data
Molecular Formula C₁₀H₈S₃
Calculated Mass Value dependent on specific isotopes
Observed Mass Data not available

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together in a crystal lattice. This analysis would provide accurate bond lengths, bond angles, and torsion angles for this compound, confirming its stereochemistry and revealing any intermolecular interactions such as π-π stacking.

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the surveyed literature.

Hypothetical Crystallographic Data
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available
**Key Bond Angles (°) **Data not available

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio, PM3) for Electronic Structure and Molecular Geometry

No dedicated studies employing Density Functional Theory (DFT), Ab Initio, or semi-empirical methods like PM3 to specifically calculate the electronic structure and molecular geometry of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione were identified.

Molecular Orbital Analysis (HOMO-LUMO Gap, Frontier Orbitals)

While the principles of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis are standard in computational chemistry, no papers were found that report the HOMO-LUMO energy gap or visualize the frontier molecular orbitals for this compound. Such analyses are crucial for understanding the molecule's reactivity and electronic properties.

Thermochemical Properties and Heats of Formation

There is no available published data on the computationally derived thermochemical properties, such as the standard enthalpy of formation (heat of formation), for this compound.

Reaction Mechanism Elucidation via Computational Pathways

Although the reactivity of related dithiolethiones has been explored, computational elucidations of reaction mechanisms involving this compound are absent from the scientific record.

Transition State Analysis and Activation Barriers

No studies were found that computationally model the transition states or calculate the activation energy barriers for reactions involving this specific compound. This information is vital for understanding reaction kinetics and pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound yielded no results. QSAR studies are essential for predicting the biological activity of compounds based on their chemical structure, but it appears this particular molecule has not been a subject of such published research.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Ligand-Target Interactions (e.g., DNA, Enzymes)

There is currently no specific published research detailing the molecular docking of this compound with biological targets such as DNA or specific enzymes. While studies on other sulfur-containing heterocyclic compounds have demonstrated interactions with various biological macromolecules, these findings cannot be directly extrapolated to the specific dithiole-thione .

Binding Constants and Free Energy Calculations

Binding constants (like the inhibition constant, Ki) and binding free energy are crucial parameters that quantify the strength of the interaction between a ligand and its target. These values are often calculated from molecular docking results and are essential for assessing the potential efficacy of a compound. Due to the absence of specific docking studies for this compound, there is no available data to populate a table of binding constants or free energy calculations.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of a molecule over time. This technique is vital for understanding how a molecule might adapt its shape to fit into a binding site or how it behaves in different solvent environments. Regrettably, there are no specific molecular dynamics simulation studies published for this compound. Such studies would be invaluable for elucidating its structural dynamics and potential interactions with biological systems.

Biological Activity: Mechanistic Investigations and in Vitro Efficacy

Modulation of Cellular Pathways and Molecular Targets

Dithiolethiones are potent modulators of cellular defense pathways, primarily through their interaction with the Keap1-Nrf2 signaling system. This interaction triggers a cascade that enhances the cell's capacity to counteract oxidative and electrophilic stress.

The primary mechanism of action for dithiolethiones involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor. researchgate.netnih.gov Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. researchgate.netnih.gov Dithiolethiones disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. nih.govresearchgate.net

Once in the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), which is present in the promoter region of numerous cytoprotective genes. nih.govnih.gov This binding initiates the transcription of a wide array of protective genes, effectively upgrading the cell's defense systems. researchgate.net Studies on the parent compound, 3H-1,2-dithiole-3-thione (D3T), have shown that this Nrf2 activation can be regulated by upstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov

A direct consequence of Nrf2 activation by dithiolethiones is the coordinated induction of Phase II detoxification enzymes. researchgate.net These enzymes play a critical role in neutralizing harmful electrophiles and reactive oxygen species (ROS). Two of the most significant enzymes induced by this class of compounds are NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs). nih.govnih.gov

NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and producing ROS. nih.gov GSTs are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of toxic molecules, rendering them less reactive and more water-soluble for easier excretion. researchgate.netmdpi.com Research on oltipraz, a dithiolethione with a similar structure (5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione), demonstrated a significant increase in hepatic GST activity in mice following administration. nih.gov Similarly, D3T treatment has been shown to increase the levels of both NQO1 and cellular glutathione in human neuroblastoma cells. nih.gov

Table 1: Key Phase II Enzymes Induced by Dithiolethiones

Enzyme Function
NAD(P)H:quinone oxidoreductase 1 (NQO1) Detoxifies quinones and their derivatives, preventing the generation of reactive oxygen species.
Glutathione S-transferase (GST) Conjugates glutathione to electrophilic compounds, facilitating their detoxification and elimination.

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin, an antioxidant, and carbon monoxide, a signaling molecule. nih.gov |

The release of Nrf2 from its repressor, Keap1, is not a passive process. It is triggered by a direct chemical reaction between the dithiolethione molecule and Keap1. researchgate.netnih.gov Dithiolethiones are classified as electrophiles and possess the ability to react with nucleophilic sulfhydryl groups (-SH) on the cysteine residues of proteins. nih.gov

Keap1 is notably rich in cysteine residues, several of which act as sensors for cellular stress. nih.govresearchgate.net Dithiolethiones and other Nrf2 activators covalently modify specific, highly reactive cysteine residues on Keap1 (such as Cys151, Cys273, and Cys288). researchgate.netnih.gov This chemical modification alters the conformation of the Keap1 protein, disrupting the bond that holds Nrf2 and ultimately preventing its degradation. researchgate.netnih.gov This targeted reactivity with Keap1's sulfhydryl groups is the critical initiating event for the entire downstream protective cascade. nih.govnih.gov

Antioxidant and Free Radical Scavenging Capabilities

Reactive oxygen species (ROS) are continuously generated as byproducts of normal cellular metabolism, particularly during mitochondrial respiration. Exogenous factors such as pollution, radiation, and certain chemicals can also lead to increased ROS production. These highly reactive molecules, which include superoxide (B77818) radicals and hydroxyl radicals, can inflict damage on vital cellular components like DNA, proteins, and lipids if not properly neutralized by antioxidant systems. This cumulative damage is implicated in the progression of numerous diseases.

The direct antioxidant potential of a compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.gov In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov

Table 2: DPPH Free Radical Scavenging Activity of Structurally Related Dithiolethione Derivatives

Compound Structure EC50 (µM) from Electronic Spectroscopy tandfonline.com
4-phenyl-3H-1,2-dithiole-3-thione (DT1) Phenyl group at position 4 >100

| 4-methyl-5-((phenylamino)methyl)-3H-1,2-dithiole-3-thione (DT4) | Methyl group at position 4, phenylaminomethyl at position 5 | 41.4 ± 1.40 |

Data sourced from a study assessing antioxidant activity via electronic spectroscopy. tandfonline.com

The results indicate that derivatives of 1,2-dithiole-3-thione possess direct radical scavenging abilities. tandfonline.com The activity varies based on the specific chemical groups attached to the core dithiolethione ring structure. tandfonline.com

Interactions with Nucleic Acids

Detailed experimental studies specifically investigating the interactions of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione with nucleic acids, such as DNA cleavage or specific binding modes, are not extensively available in the current body of scientific literature. However, the broader class of compounds to which it belongs, as well as other sulfur-containing heterocycles, has been the subject of such investigations.

While direct evidence for the intercalative binding of this compound is not documented, the planar aromatic nature of the phenyl group and the dithiolethione core suggests the theoretical possibility of such interactions. DNA intercalating agents are typically flat, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. researchgate.net This action can lead to conformational changes in the DNA structure, potentially inhibiting replication and transcription processes. nih.gov For instance, certain 1,10-phenanthroline (B135089) derivatives, which also possess planar aromatic systems, have been shown to bind and stabilize telomeric DNA quadruplexes. nih.gov Similarly, studies on 1,3,5-Tris(4-carboxyphenyl)benzene have demonstrated its potential as a DNA intercalator. nih.gov However, without specific experimental data, any assertion about the DNA-intercalating properties of this compound remains speculative. Further research, such as spectroscopic titration, viscosity measurements, and molecular modeling, would be necessary to elucidate its potential DNA binding modes.

Enzymatic Interactions and Inhibition Studies

Glutathione Reductase: Glutathione reductase is a crucial enzyme for maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). nih.gov Inhibition of this enzyme can lead to an increase in oxidative stress. Certain dithiocarbamates have been identified as irreversible inhibitors of glutathione reductase, highlighting the potential for sulfur-containing compounds to target this enzyme. nih.gov The mechanism of inhibition often involves the covalent modification of cysteine residues within the enzyme's active site. nih.gov

HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus and a major target for antiviral drugs. youtube.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing conformational changes that impair its function. nih.gov While there is no direct evidence of this compound inhibiting HIV-1 RT, other heterocyclic compounds have been investigated for this activity. researchgate.netnih.govmdpi.com For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of the RNase H activity associated with HIV-1 RT. nih.gov

In Vitro Anti-Proliferative Activity against Cancer Cell Lines

The evaluation of the anti-proliferative effects of novel compounds against various cancer cell lines is a cornerstone of anticancer drug discovery. While specific IC50 values for this compound against HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines are not reported in the reviewed literature, numerous studies have documented the cytotoxic activities of other heterocyclic compounds against these cell lines.

HCT-116: A variety of compounds have demonstrated anti-proliferative activity against HCT-116 cells. For example, certain chalcone (B49325) derivatives have shown cytotoxicity with IC50 values in the micromolar range, inducing cell cycle arrest. nih.gov Similarly, some gold(I) complexes with thiosemicarbazones have exhibited cytotoxic effects under hypoxic conditions. nih.gov Cryptotanshinone, a natural product, has also been shown to inhibit the growth of HCT-116 cells. frontiersin.org

HepG2: The HepG2 cell line is also a common model for testing the anti-cancer potential of new chemical entities. The anti-proliferative activities of various compounds against HepG2 cells have been documented, although specific data for this compound is absent.

MCF-7: The MCF-7 breast cancer cell line is frequently used to screen for potential anticancer agents. Numerous studies have reported the cytotoxic effects of various heterocyclic compounds against MCF-7 cells. For instance, a monobenzyltin compound demonstrated potent cytotoxicity with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov Additionally, certain flavone (B191248) derivatives have shown significant anti-proliferative activity. scispace.com Some 1,3,4-thiadiazole (B1197879) derivatives have also been tested, though they exhibited moderate to weak activity against MCF-7 cells. nih.gov

The table below presents examples of IC50 values for various compounds against the specified cancer cell lines, illustrating the range of activities observed in different chemical classes. It is important to note that this table does not include data for this compound due to the lack of available information.

Cell LineCompound ClassExample CompoundIC50 ValueReference
HCT-116 ChalconeAC-1342.1 ± 4.0 µM nih.gov
MCF-7 OrganotinCompound C12.5 ± 0.50 µg/mL (48h) nih.gov
MCF-7 Flavone DerivativeCompound 3c0.615 µM scispace.com
MCF-7 ThiazolidinoneVarious derivativesDose-dependent cytotoxicity researchgate.netresearchgate.net

Structure-Activity Relationships (SAR) in 3H-1,2-Dithiole-3-thiones

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a class of compounds. For 3H-1,2-dithiole-3-thiones and related sulfur-containing heterocycles, several structural features have been identified as important for their anticancer and other biological activities.

The core 1,2-dithiole-3-thione ring is considered a key pharmacophore. Modifications to the substituents on this ring system can significantly influence the compound's potency and selectivity. For instance, in a series of 3,4-dihydropyridine-2(1H)-thiones, the presence of a sulfur atom was found to be essential for their anticancer activity, with a thiophene (B33073) ring at the C5 position enhancing antiproliferative effects. mdpi.com

In the context of gold bis(dithiolene) complexes, the nature of the heterocyclic ligand and the length and hydrophilicity of alkyl chains attached to it have been shown to impact their anticancer and antiplasmodial properties. researchgate.netnih.gov Specifically, complexes with a PEG chain demonstrated improved solubility and promising biological activities. nih.gov

For other classes of heterocyclic compounds, such as triazoloquinoxalines, the nature of the linker and the substituents on the distal phenyl ring play a critical role in their DNA binding affinity and topoisomerase II inhibitory activity. nih.gov In a study of thiazolidinone-linked 1,2,3-triazoles, the substitution pattern on the aromatic ring significantly influenced their cytotoxic profile. nih.gov

These examples from related and other heterocyclic systems underscore the importance of systematic structural modifications to enhance the desired biological activity. For this compound, the methyl and phenyl groups at positions 5 and 4, respectively, will undoubtedly influence its physicochemical properties and biological interactions. However, without a broader range of synthesized and tested analogues of this specific compound, a detailed SAR analysis remains to be established.

Applications in Chemical Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks

The 1,2-dithiole-3-thione core is a versatile platform in organic synthesis, and 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione is no exception. Its utility as a synthetic intermediate stems from the multiple reactive sites within its structure. General synthetic routes to the 1,2-dithiole-3-thione ring system often involve the sulfurization of appropriate 1,3-dicarbonyl compounds or their derivatives. For instance, the reaction of β-ketoesters with sulfurating agents like Lawesson's reagent or a mixture of phosphorus pentasulfide and sulfur is a common and effective method. researchgate.net In the context of this compound, a suitable precursor would be a β-ketoester bearing the requisite methyl and phenyl substituents.

The reactivity of the dithiole-thione ring allows for its transformation into a variety of other functional groups and heterocyclic systems, making it a valuable building block. nih.gov The thione group can undergo various reactions, and the disulfide bond can be cleaved, providing pathways to a diverse range of sulfur-containing molecules. These compounds are considered important precursors for creating tetrathiafulvalene (B1198394) vinylogues, which are of interest for their nonlinear optical properties and potential in organic electronics. mdpi.com

Role in the Development of Sulfur-Containing Organic Materials

The high sulfur content of this compound makes it an attractive component for the synthesis of advanced sulfur-containing organic materials. Such materials are of significant interest due to their unique electronic, optical, and electrochemical properties. The 1,2-dithiole-3-thione moiety has been incorporated into polymers and other materials to enhance their performance in applications such as photoconductors and semiconductors. mdpi.com

The presence of both a phenyl group and a methyl group on the dithiole-thione ring of the target compound can be expected to influence the properties of any resulting materials. The phenyl group can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The methyl group, while small, can affect the solubility and morphology of the material, which are also critical factors in device performance. The development of novel polythiophenes containing heterocyclic groups like 1,2,4-triazole (B32235) has been explored, suggesting a precedent for incorporating diverse heterocyclic building blocks into functional polymers. researchgate.net

Optical Properties and Potential as Solvatochromic Dyes

Derivatives of 3H-1,2-dithiole-3-thione have been shown to exhibit interesting optical properties, including solvatochromism, which is the change in the color of a substance depending on the polarity of the solvent. researchgate.net This phenomenon arises from changes in the electronic distribution of a molecule in its ground and excited states as a result of interactions with solvent molecules. The UV-Vis spectrum of some 5-substituted-3H-1,2-dithiole-3-thiones shows significant changes with solvent polarity. researchgate.net

For this compound, the combination of the electron-rich dithiole-thione ring and the aromatic phenyl group could give rise to intramolecular charge transfer (ICT) transitions, a common feature in solvatochromic dyes. The absorption and emission wavelengths of such a compound would be expected to shift in response to changes in the solvent environment. This property makes them potential candidates for use as probes for determining the polarity of microenvironments, such as in biological systems or organized assemblies like micelles. researchgate.net The study of related push-pull systems based on thienylthiazole boron complexes has demonstrated strong positive solvatochromism, indicating a significant increase in dipole moment upon excitation. nih.gov

Precursors for Other Advanced Heterocyclic Systems

One of the most significant applications of 1,2-dithiole-3-thiones is their role as precursors for the synthesis of a wide array of other heterocyclic systems. nih.gov These transformations often involve cycloaddition reactions or ring-opening and subsequent recyclization.

Table 1: Heterocyclic Systems Derived from 1,2-Dithiole-3-thiones

Precursor Reagent Product Heterocycle Reaction Type Reference
1,2-Dithiole-3-thione Alkynes Thiophene (B33073) Cycloaddition/Ring Transformation researchgate.net
1,2-Dithiole-3-thione Nitrilimines 1,3,4-Thiadiazoline 1,3-Dipolar Cycloaddition/Ring Transformation researchgate.net
1,2-Dithiole-3-thione Carbene/Nitrene 1,6,6aλ4-Trithiapentalene Insertion/Cyclization organic-chemistry.org

The reaction of 1,2-dithiole-3-thiones with activated alkynes is a well-established method for the synthesis of substituted thiophenes. researchgate.net This transformation typically proceeds through a [3+2] cycloaddition followed by sulfur extrusion. Therefore, this compound could serve as a direct precursor to polysubstituted thiophenes, which are themselves important building blocks in medicinal chemistry and materials science. nih.gov

Furthermore, 1,2-dithiole-3-thiones can react with 1,3-dipoles, such as nitrilimines, to afford other heterocyclic systems. The reaction with diaryl nitrile imines leads to the formation of 5-methylene-1,3,4-thiadiazolines via a cycloaddition-ring opening-sulfur extrusion sequence. researchgate.net This provides a convenient route to these nitrogen- and sulfur-containing heterocycles. The versatility of the 1,2-dithiole-3-thione scaffold is further highlighted by its ability to be converted into various nitrogen-containing heterocycles, making it a valuable starting material in synthetic organic chemistry. mdpi.comu-szeged.hu

Future Research Directions and Unresolved Challenges

Development of Novel and Efficient Synthetic Routes for the Chemical Compound

The synthesis of the 1,2-dithiole-3-thione core is well-established, but current methods often have drawbacks that limit their efficiency, scope, and environmental friendliness. A traditional and long-standing method involves the dehydrogenation and sulfuration of isopropenyl or isopropyl precursors using elemental sulfur or phosphorus pentasulfide. mdpi.comnih.gov However, this approach is hampered by the need for harsh reaction conditions, often requiring temperatures up to 200°C. nih.gov

Future research should prioritize the development of more efficient and sustainable synthetic strategies. Promising directions include:

Catalytic Systems: Exploring novel metal-catalyzed reactions could provide milder and more selective pathways. For instance, copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes has emerged as a practical strategy for preparing 5-aryl-3H-1,2-dithiole-3-thiones. mdpi.comnih.gov Further investigation into other transition metal catalysts could expand the substrate scope and improve yields.

One-Pot Procedures: Designing one-pot syntheses from readily available starting materials would enhance efficiency by reducing the number of isolation and purification steps. An example is the synthesis of 4-fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones from ketene (B1206846) dithioacetals, magnesium bromide, and elemental sulfur in a single step at high temperatures. nih.gov

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields, safety, and scalability for reactions that are difficult to control in batch processes.

A comparison of existing and potential future synthetic approaches is summarized below.

Synthetic Approach Key Reagents/Conditions Advantages Challenges & Future Directions
Traditional Sulfuration Isopropenyl derivatives, Elemental Sulfur/P₂S₅, High Temp (>180°C)Long-established method. nih.govHarsh conditions, limited functional group tolerance. nih.gov Future work should focus on lowering reaction temperatures.
From Internal Alkynes Aryl trifluoropropynes, Elemental Sulfur, Copper catalystMilder conditions, good for 5-aryl derivatives. mdpi.comnih.govLimited to specific alkyne precursors. Research into a broader range of catalysts and alkynes is needed.
From Dithioesters α-Enolic dithioesters, P₂S₅/Sulfur, XyleneAccess to varied substitution patterns. nih.govRequires pre-functionalized starting materials. Development of in-situ dithioester formation is a potential route.
From Molybdenum Complexes Molybdenum dithiopropiolato complexes, Trimethylamine-N-oxideNovel route, specific for certain structures. mdpi.comnih.govStoichiometric use of metal complexes. Catalytic versions of this transformation would be a significant advancement.

In-depth Elucidation of Complex Reaction Mechanisms

While the reactivity of 3H-1,2-dithiole-3-thiones has been studied for decades, the mechanisms of many of their transformations are not fully understood. mdpi.com These compounds participate in various reactions, including 1,3-dipolar cycloadditions and ring-opening/closure sequences, often leading to complex product mixtures or unexpected outcomes. mdpi.comresearchgate.net

A notable example is the reaction of 5-methyl-3H-1,2-dithiole-3-thione with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction yielded a thiopyrane, the product of the addition of two DMAD molecules, but the intermediate 1,3-dithiole adduct was not isolated, leaving the mechanistic pathway partially unresolved. nih.gov Similarly, the reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene (B1212753) nitriles is believed to proceed via an initial nucleophilic attack at the C-5 position of the dithiole ring, but the subsequent steps leading to the final thiine derivatives require more detailed investigation. researchgate.net

Future research should focus on:

Isolation and Characterization of Intermediates: Trapping reactive intermediates, possibly using low-temperature techniques, is crucial for confirming proposed mechanistic steps. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies for competing routes, and predict the structures of transition states and intermediates.

Kinetics Studies: Detailed kinetic analysis of key reactions can help differentiate between proposed mechanisms and quantify the influence of substituents on reaction rates.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The 1,2-dithiole-3-thione scaffold is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antioxidant, and chemotherapeutic properties. nih.gov A key aspect of their biological profile is their role as a source of hydrogen sulfide (B99878) (H₂S), an important endogenous gaseous signaling molecule. mdpi.com

Despite this, the specific biological targets and detailed mechanistic pathways for 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione remain largely unexplored. Future research should aim to:

High-Throughput Screening: Test the compound against large panels of cancer cell lines and microbial strains to identify new therapeutic areas. researchgate.net

Target Identification: Employ techniques such as affinity chromatography, proteomics, and molecular docking to identify specific protein targets. nih.gov Molecular docking, for instance, can predict binding modes and affinities for potential targets like kinases or viral proteins, guiding further experimental validation. nih.govmdpi.com

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate how the compound modulates the target's function and the downstream effects on cellular pathways.

Design and Synthesis of Derivatives with Tailored Reactivity or Biological Profiles

A significant area for future research is the rational design and synthesis of derivatives of this compound to optimize its properties for specific applications. By systematically modifying the substituents on the dithiolethione core, it is possible to fine-tune its chemical reactivity and biological activity. nih.govmdpi.com

Key strategies for derivatization include:

Modifying the Phenyl and Methyl Groups: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic properties of the entire molecule, impacting its reactivity and interactions with biological targets.

Coordination Chemistry: Synthesizing metal complexes of the dithiolethione ligand could unlock novel anticancer or catalytic properties, as has been demonstrated with related triazoline-3-thione ligands. mdpi.com

Bioisosteric Replacement: Replacing the phenyl or methyl groups with other functional groups (e.g., other heterocyclic rings) could improve pharmacological properties. researchgate.net

This synthetic effort should be closely coupled with the biological and mechanistic studies outlined above to create a feedback loop for iterative design and optimization.

Integration with AI and Machine Learning for Predictive Modeling

The complexity of chemical synthesis, reaction mechanisms, and drug discovery presents an ideal opportunity for the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can accelerate research and development by analyzing vast datasets to uncover patterns that are not obvious to human researchers. spectroscopyonline.comaging-us.com

Future applications of AI/ML in the study of this compound include:

Predictive Biology and Chemistry: ML models can be trained on existing data from dithiolethione derivatives to predict the biological activity, toxicity, or reactivity of novel, yet-unsynthesized compounds. This allows researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with optimized properties tailored to a specific biological target. nih.govaging-us.com

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions, suggest optimal synthetic routes, and propose reaction conditions, thereby streamlining the development of the novel synthetic methods discussed in section 8.1. nih.gov

Spectroscopic Data Analysis: ML algorithms can assist in the interpretation of complex spectroscopic data, helping to identify subtle features that may correspond to transient intermediates or specific molecular conformations. spectroscopyonline.com

Conclusion

Summary of Key Academic Discoveries and Contributions Related to the Chemical Compound

While specific data on 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione is not available, the academic discoveries surrounding the parent class of 3H-1,2-dithiole-3-thiones (D3Ts) are substantial. The first member of this class, 4,5-dimethyl-1,2-dithiole-3-thione, was synthesized in 1884. nih.gov Since then, research has established several key contributions of this heterocyclic system.

A primary academic discovery is the role of D3Ts as potent inducers of cellular defense mechanisms against oxidative and inflammatory stress. nih.gov The unsubstituted parent compound, 3H-1,2-dithiole-3-thione, is recognized as one of the most potent inducers of phase II detoxification enzymes, such as glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This activity is largely mediated through the activation of the Nrf2 signaling pathway.

Another significant area of discovery is the function of the 1,2-dithiole-3-thione moiety as an effective hydrogen sulfide (B99878) (H₂S) donor. nih.govmdpi.comnih.gov H₂S is a crucial endogenous gasotransmitter involved in numerous physiological processes, and its controlled release from D3T derivatives is a major focus of research. nih.gov For instance, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is a widely studied H₂S donor that protects cells from oxidative stress and apoptosis. nih.gov

Synthetic chemistry has also seen significant contributions, with the development of various methods to construct the 4,5-disubstituted 1,2-dithiole-3-thione core. Key methods include the sulfuration of β-ketoesters, α-enolic dithioesters, and the reaction of ketones with carbon disulfide followed by oxidation. mdpi.comresearchgate.net These synthetic advancements have enabled the creation of a diverse library of D3T derivatives for biological evaluation.

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of 4,5-disubstituted 3H-1,2-dithiole-3-thiones has considerable implications for both heterocyclic chemistry and chemical biology.

For heterocyclic chemistry , this class of compounds represents a versatile scaffold. The 1,2-dithiole-3-thione ring is subject to various chemical transformations, including 1,3-dipolar cycloadditions and ring transformations where sulfur atoms can be replaced, leading to the synthesis of novel heterocyclic systems. mdpi.comnih.gov The development of synthetic routes to asymmetrically substituted dithiolethiones, such as the target compound this compound, remains an area of interest, pushing the boundaries of regioselective synthesis in sulfur-rich heterocycles.

In chemical biology , the implications are profound. The ability of the D3T core to act as an H₂S donor makes these compounds valuable chemical tools for studying the physiological and pathophysiological roles of this gasotransmitter. nih.gov Their capacity to modulate cellular redox status via the Nrf2 pathway positions them as important probes for investigating oxidative stress-related diseases. nih.gov The development of hybrid molecules, where a D3T moiety is combined with other pharmacophores like non-steroidal anti-inflammatory drugs, highlights their potential in creating multifunctional therapeutic agents. nih.gov For example, derivatives have been explored for anticancer, chemoprotective, and anti-inflammatory activities, demonstrating the broad biological relevance of this heterocyclic system. nih.govnih.gov

Outlook for Future Scholarly Pursuits Involving this compound

Given the lack of specific literature, the outlook for future scholarly pursuits involving this compound is predicated on its initial synthesis and characterization. Future research would likely proceed along the following lines:

Synthesis and Structural Analysis: The primary step would be the development and optimization of a regioselective synthesis for this compound. Subsequent detailed spectroscopic and crystallographic analysis would be crucial to confirm its structure and understand the influence of the methyl and phenyl substituents on the geometry of the dithiolethione ring.

Investigation as an H₂S Donor: A key research avenue would be to quantify the H₂S-releasing properties of the compound under various physiological conditions. Comparing its release kinetics to other well-known donors would establish its potential utility as a research tool or therapeutic lead.

Chemical Biology and Medicinal Chemistry Applications: Future studies would likely explore its biological activities. This would involve screening for its ability to induce the Nrf2 pathway and upregulate antioxidant enzymes. Its potential as an anticancer, anti-inflammatory, or neuroprotective agent would be evaluated in various in vitro and cellular models. The specific substitution pattern (4-phenyl, 5-methyl) may confer unique properties regarding potency, selectivity, or metabolic stability compared to other analogues.

Materials Science: While less explored for this specific subclass, sulfur-rich heterocycles can have applications in materials science, for instance, in the development of conductors or other electronic materials. Future work could investigate the electronic properties of the compound and its potential for polymerization or incorporation into larger functional materials.

In essence, this compound represents an unexplored entity within a well-established and biologically significant class of heterocycles. Its future in academic research hinges on its successful synthesis, which would open the door to a wide range of investigations spanning synthetic chemistry, chemical biology, and potentially materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via enamine intermediates using carbon disulfide and sulfur in tetrahydrofuran (THF). Key variables include reaction temperature (reflux vs. room temperature), stoichiometry of sulfur (0.19 gram-atom per mole of enamine), and purification techniques (column chromatography with benzene as eluent). Optimization involves monitoring reaction progress via GCMS and adjusting solvent ratios (e.g., benzene-dichloromethane 9:1 for TLC purification). Recrystallization from methanol yields >95% purity .
  • Advanced Note : For reproducibility, ensure enamine intermediates (e.g., methyl 2-oxocyclopentanecarboxylate derivatives) are fully dehydrated under azeotropic conditions to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Assign peaks using ring-numbering conventions (e.g., δ 2.77 ppm for CH2 groups in cyclopentane derivatives).
  • IR Spectroscopy : Confirm thione (C=S) stretches at ~1,200–1,100 cm⁻¹ and dithiole ring vibrations at ~650–550 cm⁻¹.
  • Mass Spectrometry : Use GCMS to verify molecular ion peaks (e.g., m/z 240.365 for C10H8OS3 derivatives) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer : Screen for antimicrobial or enzyme-modulating activity using:

  • Agar Diffusion Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.
  • Cytotoxicity Assays : Use MTT tests on human cell lines (e.g., HEK-293) to establish IC50 values.
  • Structure-Activity Relationship (SAR) : Compare with analogs like 5-(4-methoxyphenyl) derivatives to identify functional group contributions .

Advanced Research Questions

Q. How can contradictions in SAR data for dithiolethione derivatives be resolved?

  • Methodological Answer : Contradictions often arise from differing assay conditions or substituent electronic effects. To address this:

  • Standardize Assays : Use identical bacterial strains/solvent systems (e.g., DMSO concentration ≤1%).
  • Computational Modeling : Perform DFT calculations to compare electron density distributions (e.g., sulfur atom charge in thione vs. thiol tautomers).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antifungal activity of 4-phenyl vs. 4-chlorophenyl analogs) to identify trends .

Q. What experimental design principles apply to optimizing SAR studies for this compound?

  • Methodological Answer : Use factorial design to evaluate multiple variables (e.g., substituent position, alkyl chain length):

  • Variables : Test methyl, methoxy, and halogen substituents at positions 4 and 5.
  • Response Metrics : Measure logP (lipophilicity) and IC50 (bioactivity).
  • Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and interactions. This reduces trial-and-error synthesis .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Link experimental data to frontier molecular orbital (FMO) theory :

  • HOMO-LUMO Gaps : Calculate using DFT (e.g., B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites.
  • Reaction Pathways : Simulate thione-to-thiol tautomerization energetics to explain stability under physiological conditions.
  • Validation : Compare computed NMR shifts (e.g., 13C) with experimental data to refine models .

Data Contradiction Analysis

Q. Why do solubility and bioactivity data vary across studies for structurally similar analogs?

  • Methodological Answer : Variability often stems from:

  • Crystallinity Differences : Amorphous vs. crystalline forms (e.g., recrystallization solvents alter dissolution rates).
  • Aggregation Effects : Use dynamic light scattering (DLS) to detect nanoparticle formation in aqueous buffers.
  • Biological Models : Cell line-specific metabolic pathways (e.g., cytochrome P450 expression) may activate/inactivate derivatives.
    • Resolution : Conduct parallel assays with standardized protocols (e.g., USP dissolution apparatus) and report polymorphic forms .

Methodological Tables

Table 1 : Key Synthetic Parameters for Dithiolethione Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Sulfur Stoichiometry0.18–0.20 gram-atomPrevents polysulfide byproducts
Reaction Temperature20–25°C (RT)Minimizes thione decomposition
Purification SolventBenzene:DCM (9:1)Enhances TLC resolution

Table 2 : Spectroscopic Signatures for Core Structure

TechniqueKey Peaks/BandsFunctional Group AssignmentReference
1H NMRδ 2.77 (m, CH2)Cyclopentane ring protons
IR1,150 cm⁻¹ (C=S)Thione group
GCMSm/z 240.365 (M+)Molecular ion confirmation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.